Product packaging for 1'-Acetoxyeugenol acetate(Cat. No.:)

1'-Acetoxyeugenol acetate

Cat. No.: B1209563
M. Wt: 264.27 g/mol
InChI Key: NKRBAUXTIWONOV-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1'-Acetoxyeugenol acetate (AEA) is a phenylpropanoid compound naturally isolated from rhizomes of the Zingiberaceae family, including Alpinia galanga (Thai ginger) and Alpinia conchigera . This compound is a major bioactive constituent and has attracted significant interest for its potent and selective anti-cancer properties. In research applications, AEA has demonstrated robust apoptosis-inducing activity across various human cancer cell lines. Studies have shown that AEA exhibits cytotoxic effects on ovarian cancer cells (SKOV3, A2780) by activating the intrinsic apoptotic pathway, characterized by the cleavage of caspases-3 and -9 . A key mechanism of its action involves the enhancement of intracellular reactive oxygen species (ROS) . This ROS burst is generated primarily via the NADPH oxidase complex, as evidenced by the abolition of AEA's effects upon knockdown of the p47 phox subunit . The elevated ROS levels subsequently activate the MAPK signaling pathway, leading to programmed cell death . The pro-apoptotic effects of AEA can be markedly reversed by antioxidant agents like N-Acetyl-L-cysteine (NAC), confirming the central role of oxidative stress in its mechanism . Beyond ovarian cancer, AEA has also shown promising activity in breast cancer models. It can induce apoptosis in MCF-7 cells and has been found to synergistically enhance the cytotoxic effects of the chemotherapeutic agent paclitaxel, suggesting a potential role as a combinatorial chemosensitizer . Further supporting its broad anti-cancer potential, AEA inhibits the migration of aggressive MDA-MB-231 breast cancer cells and modulates proteins in the mitochondrial apoptosis pathway, such as increasing p53 and Bax while decreasing Bcl-2 . Overall, this compound is a valuable natural product for researchers investigating targeted cancer therapies, particularly those focused on ROS-mediated apoptosis, NADPH oxidase function, and combination treatments to overcome chemoresistance. This product is for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H16O5 B1209563 1'-Acetoxyeugenol acetate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H16O5

Molecular Weight

264.27 g/mol

IUPAC Name

[4-[(1S)-1-acetyloxyprop-2-enyl]-2-methoxyphenyl] acetate

InChI

InChI=1S/C14H16O5/c1-5-12(18-9(2)15)11-6-7-13(19-10(3)16)14(8-11)17-4/h5-8,12H,1H2,2-4H3/t12-/m0/s1

InChI Key

NKRBAUXTIWONOV-LBPRGKRZSA-N

SMILES

CC(=O)OC1=C(C=C(C=C1)C(C=C)OC(=O)C)OC

Isomeric SMILES

CC(=O)OC1=C(C=C(C=C1)[C@H](C=C)OC(=O)C)OC

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)C(C=C)OC(=O)C)OC

Synonyms

1'-acetoxyeugenol
1'-acetoxyeugenol acetate

Origin of Product

United States

Occurrence, Isolation, and Biosynthetic Pathways of 1 Acetoxyeugenol Acetate

Natural Sources and Geographic Distribution

Plant Species and Varietal Occurrence

1'-Acetoxyeugenol acetate (B1210297) is a naturally occurring phenylpropanoid ester found predominantly within the rhizomes of specific species of the genus Alpinia, belonging to the Zingiberaceae (ginger) family. Its presence has been notably identified and confirmed in Alpinia galanga (L.) Willd., commonly known as Thai ginger or greater galangal, and Alpinia conchigera Griff., also referred to as the Malaysian ginger.

Alpinia galanga is a significant source of this compound and is widely cultivated in subtropical and tropical regions across Asia. Its geographic distribution includes countries such as Thailand, Indonesia, Malaysia, China, and India, where its rhizomes are used extensively as a spice in traditional cuisine. Similarly, Alpinia conchigera is an ethnomedicinal plant found in Malaysia. The occurrence of 1'-acetoxyeugenol acetate is primarily localized in the rhizomes of these plants, which serve as the primary plant matrix for its extraction and study.

Table 1: Natural Plant Sources of this compound
Plant SpeciesCommon Name(s)FamilyPlant PartGeographic Distribution
Alpinia galanga (L.) Willd.Thai Ginger, Greater GalangalZingiberaceaeRhizomeSoutheast Asia (Thailand, Indonesia, Malaysia), China, India
Alpinia conchigera Griff.Malaysian GingerZingiberaceaeRhizomeMalaysia

Extraction and Isolation Methodologies from Plant Matrices

The isolation of this compound from its natural plant sources involves a multi-step process combining extraction and chromatographic purification. The initial step typically involves processing the dried and powdered rhizomes of Alpinia species.

A common initial extraction method is the use of organic solvents. For instance, dried rhizomes of A. galanga have been extracted with 95% ethanol (EtOH) at room temperature. An alternative method involves Soxhlet extraction using methanol after defatting the plant material with petroleum ether.

Following the initial crude extraction, the resulting extract undergoes fractionation using chromatographic techniques to isolate the target compound. Column chromatography is a principal method employed for this purpose. Researchers have utilized silica gel column chromatography with a gradient elution system, such as n-hexane-ethyl acetate or n-hexane-dichloromethane-methanol, to separate the crude extract into various fractions.

Further purification of the fractions containing this compound is often achieved using more refined chromatographic methods. Sephadex LH-20 column chromatography, eluted with solvent mixtures like dichloromethane-methanol, is used to separate subfractions. Final purification to obtain high-purity this compound often involves reversed-phase column chromatography. The identity and purity of the isolated compound are then confirmed using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 2: Methodologies for Extraction and Isolation
StepMethodDetails & SolventsPurpose
1. PreparationDrying and GrindingAir-dried rhizomes are ground into a coarse powder.Increase surface area for efficient extraction.
2. ExtractionSolvent Extraction95% Ethanol (maceration) or Methanol (Soxhlet).To obtain a crude extract containing the compound.
3. FractionationSilica Gel Column ChromatographyGradient elution with n-hexane, ethyl acetate, dichloromethane, methanol.To separate the crude extract into simpler fractions.
4. Sub-fractionationSephadex LH-20 Column ChromatographyElution with dichloromethane-methanol.Further purification of fractions containing the target compound.
5. Final PurificationReversed-Phase Column Chromatography-To isolate this compound in high purity.

Factors Influencing Accumulation in Natural Systems

The accumulation of phenylpropanoids like this compound in plants is a complex process influenced by a combination of genetic, developmental, and environmental factors. While specific research on the factors modulating this compound levels in Alpinia species is limited, general principles of secondary metabolite production in plants provide a framework for understanding potential influences.

Environmental (abiotic) factors play a significant role in the synthesis and accumulation of secondary metabolites. maxapress.comjuniperpublishers.comd-nb.info These factors include:

Light: Both the intensity and quality (wavelength) of light can affect the phenylpropanoid pathway. UV radiation, for instance, is a known inducer of this pathway as many of its products have UV-protective functions. nih.gov

Temperature: Temperature extremes can act as a stressor, leading to an increased production of protective secondary metabolites. maxapress.comfrontiersin.org

Water Availability: Drought stress often triggers an increase in the concentration of various secondary metabolites as part of the plant's defense and adaptation mechanisms. maxapress.com

Soil Composition and Nutrient Availability: The fertility and mineral content of the soil can influence the allocation of resources between primary (growth) and secondary (defense) metabolism.

Biotic factors, such as attacks by herbivores or infection by pathogens, are potent inducers of the phenylpropanoid pathway. maxapress.com Many phenylpropanoids possess antimicrobial or anti-feedant properties, and their production is a key component of the plant's induced defense system. The developmental stage of the plant also impacts metabolite accumulation, with concentrations often varying between young and mature tissues.

Proposed Biosynthetic Pathways and Precursor Incorporation

Enzymatic Steps and Intermediates in Alpinia Species

The complete biosynthetic pathway for this compound has not been fully elucidated specifically in Alpinia species. However, based on its chemical structure and the well-established general phenylpropanoid pathway in plants, a scientifically sound pathway can be proposed. nih.govresearchgate.net This pathway begins with the amino acid L-phenylalanine.

General Phenylpropanoid Pathway: The initial steps involve the conversion of L-phenylalanine to p-coumaroyl-CoA through the sequential action of three key enzymes: Phenylalanine Ammonia Lyase (PAL), Cinnamate 4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL). nih.govfrontiersin.org

Formation of Coniferyl Alcohol: p-Coumaroyl-CoA is further processed through a series of reduction, hydroxylation, and methylation steps to yield coniferyl alcohol, a key intermediate in the biosynthesis of many phenylpropanoids, including eugenol (B1671780).

Formation of Eugenol: The biosynthesis of eugenol from coniferyl alcohol is believed to proceed via an acetylated intermediate. Coniferyl alcohol is first acetylated by an acyltransferase, such as Coniferyl Alcohol Acyltransferase (CFAT), to form coniferyl acetate. pnas.org This intermediate is then reduced by an NADPH-dependent reductase, Eugenol Synthase (EGS), to yield eugenol. pnas.orgresearchgate.net

Proposed Final Acetylation Steps: It is proposed that this compound is formed from eugenol through two sequential acetylation reactions catalyzed by acetyl-CoA-dependent O-acetyltransferases. One reaction involves the acetylation of the phenolic hydroxyl group to form eugenyl acetate. The other involves the hydroxylation and subsequent acetylation of the 1'-position on the allyl side chain. The precise order of these acetylation and hydroxylation steps remains to be determined.

Genetic Elements Underlying Biosynthetic Enzyme Expression

The expression of genes encoding the enzymes of the phenylpropanoid pathway is tightly regulated at the transcriptional level. This regulation allows the plant to control the production of specific metabolites in response to developmental cues and environmental stimuli. nih.govnih.gov While the specific genetic regulators for this compound biosynthesis in Alpinia have not been identified, studies in other plant species have revealed a conserved network of transcription factors that control this pathway.

A major family of transcription factors involved in regulating phenylpropanoid metabolism is the R2R3-MYB family. mdpi.com These proteins bind to specific recognition sites in the promoters of biosynthetic genes, thereby activating or repressing their transcription. For example, in strawberry, an R2R3-MYB transcription factor named FaEOBII has been shown to regulate the expression of Eugenol Synthase (EGS), directly impacting eugenol production. nih.gov The expression of FaEOBII itself is controlled by another MYB factor, FaMYB10, indicating a hierarchical regulatory cascade. nih.govnih.gov

It is highly probable that a similar system of R2R3-MYB transcription factors, along with other regulatory proteins like bHLH and WD40-repeat proteins, governs the expression of PAL, C4H, 4CL, EGS, and the specific acetyltransferases required for this compound biosynthesis in Alpinia species. The expression of these regulatory genes would likely be induced by the same factors that influence compound accumulation, such as stress signals (e.g., jasmonate) and developmental programs. frontiersin.org

Metabolic Flux and Pathway Regulation

The biosynthesis of this compound, a phenylpropanoid found in plants such as Thai ginger (Alpinia galanga), is intricately regulated to control the flow of metabolic intermediates, known as metabolic flux, through the pathway. While direct studies on the metabolic flux and specific regulatory mechanisms of this compound biosynthesis are limited, a comprehensive understanding can be inferred from the well-documented general phenylpropanoid pathway and the biosynthesis of structurally related compounds like eugenol.

Key Regulatory Checkpoints in the General Phenylpropanoid Pathway

The initial steps of the phenylpropanoid pathway are major points of regulation that control the total flux of carbon into the synthesis of a wide array of secondary metabolites, including the presumed precursors of this compound. frontiersin.orgresearchgate.netnih.govoup.comfrontiersin.orgnih.govfrontiersin.orgnih.gov

Cinnamate 4-hydroxylase (C4H): This enzyme hydroxylates cinnamic acid to p-coumaric acid. C4H activity is another crucial regulatory point, often coordinated with PAL expression. oup.com

4-Coumarate:CoA Ligase (4CL): This enzyme activates p-coumaric acid to its corresponding CoA-thioester, p-coumaroyl-CoA, which stands at a major branch point of the pathway, leading to the biosynthesis of flavonoids, lignin, and other phenylpropanoids. researchgate.net

Regulation of Acetyl-CoA Supply

The two acetyl groups in this compound are derived from acetyl-CoA. Therefore, the availability and compartmentalization of acetyl-CoA pools are crucial for its biosynthesis. The cellular levels of acetyl-CoA are tightly regulated and fluctuate depending on the metabolic state of the cell. nih.govresearchgate.netnih.govelsevierpure.complos.org Competition for acetyl-CoA between different metabolic pathways, such as fatty acid synthesis, the Krebs cycle, and the biosynthesis of other secondary metabolites, will influence the flux towards this compound production.

Hypothetical Regulation of this compound-Specific Steps

The biosynthesis of eugenol, a likely precursor to this compound, involves the formation of coniferyl acetate from coniferyl alcohol, a reaction catalyzed by a coniferyl alcohol acetyltransferase (CAAT), which belongs to the BAHD family of acyltransferases. semanticscholar.orgnih.govbohrium.comnih.gov The subsequent formation of this compound would require at least one hydroxylation and a second acetylation reaction. The enzymes catalyzing these specific steps are currently unknown but are likely subject to regulation.

The expression of the genes encoding these putative enzymes is expected to be tightly controlled, likely in a tissue-specific and developmentally regulated manner. For instance, the biosynthesis of related phenylpropenes in sweet basil is localized to specialized glandular trichomes. nih.gov It is plausible that the biosynthesis of this compound is similarly compartmentalized.

Transcriptional Regulation

The expression of genes involved in the phenylpropanoid pathway is coordinately regulated by a network of transcription factors, including those from the MYB, bHLH, and WD40 families. These transcription factors respond to various developmental and environmental cues, such as light, hormones, and stress, thereby modulating the metabolic flux through the pathway. mdpi.com For example, under conditions of pathogen attack or UV radiation, plants often upregulate the phenylpropanoid pathway to produce protective compounds. frontiersin.org It is conceivable that the production of this compound is also enhanced under specific stress conditions.

Metabolic Flux Distribution at Branch Points

The phenylpropanoid pathway is highly branched. The distribution of metabolic flux at key branch points determines the relative amounts of different end products. For instance, coniferyl alcohol is a precursor for both lignin and phenylpropenes like eugenol. nih.gov The channeling of this intermediate towards either pathway is a critical control point. This redirection of metabolic flux can be influenced by the substrate specificities and kinetic properties of the competing enzymes, as well as by the formation of multi-enzyme complexes known as metabolons, which can facilitate the channeling of intermediates from one enzyme to the next. frontiersin.org

While specific data on the metabolic flux and regulation of this compound are not yet available, the principles governing the broader phenylpropanoid pathway provide a solid framework for understanding how its synthesis is controlled. Future research, including the identification of the specific enzymes and regulatory genes involved, is needed to elucidate the precise mechanisms that govern the metabolic flux towards this particular compound.

Data Table

Due to the lack of specific data in the scientific literature on the concentration of this compound under varying conditions, the following table presents data for the structurally related compound, 1'-Acetoxychavicol acetate (ACA), found in Alpinia galanga. This data illustrates how the concentration of such secondary metabolites can vary depending on the source and extraction method, which indirectly reflects the underlying regulation of their biosynthetic pathways.

Source of Alpinia galangaExtraction MethodACA Concentration (% w/w of crude extract)ACA Concentration (% w/w of galangal rhizome powder)
Pasar Legi SurakartaMacerationNot Reported3.798
Pasar Beringharjo, YogyakartaMacerationNot Reported0.035
Pasar WonogiriMacerationNot Reported0.009
GenericReflux Extraction41.77 ± 4.583.79 ± 0.57
GenericSoxhlet ExtractionNot ReportedNot Reported, but yielded highest crude extract

Data for ACA concentration from maceration is from a study comparing galangal from different markets mdpi.com. Data for reflux and soxhlet extraction is from a study comparing extraction techniques tci-thaijo.org.

Synthetic Strategies and Chemical Modification of 1 Acetoxyeugenol Acetate

Total Synthesis Approaches to 1'-Acetoxyeugenol Acetate (B1210297)

Total synthesis, or de novo synthesis, involves constructing the target molecule from basic chemical building blocks. This approach offers the flexibility to introduce structural variations and isotopic labels but often requires multi-step sequences.

De Novo Synthetic Routes and Methodological Innovations

A plausible de novo synthetic route to 1'-Acetoxyeugenol acetate can be conceptualized starting from vanillin (4-hydroxy-3-methoxybenzaldehyde), a readily available starting material. A similar strategy has been outlined for the synthesis of the related compound 1'-acetoxychavicol acetate, which originates from p-hydroxybenzaldehyde google.com.

A proposed pathway would involve the following key transformations:

Protection of the Phenolic Hydroxyl: The phenolic hydroxyl group of vanillin is first protected, typically through acetylation using acetic anhydride, to prevent it from interfering with subsequent reactions. This step yields 4-acetoxy-3-methoxybenzaldehyde.

Carbon-Carbon Bond Formation: The allyl side chain is constructed by reacting the aldehyde with a suitable organometallic reagent. A Grignard reaction using vinylmagnesium bromide would add a vinyl group to the carbonyl carbon, forming a secondary alcohol intermediate after workup google.com.

Final Acetylation: The newly formed secondary alcohol on the side chain is then acetylated. This final esterification step, likely using acetic anhydride and a catalyst, would complete the synthesis of this compound google.com.

Methodological innovations in this area focus on improving the efficiency and selectivity of each step, such as employing novel catalysts for the acetylation reactions or developing milder conditions for the Grignard addition.

Stereoselective and Regioselective Synthesis

The 1'-position of the side chain in this compound is a chiral center. The naturally occurring form has been identified as [1′S]-1′-Acetoxyeugenol acetate mdpi.com. The de novo route described above, using a standard Grignard reaction, would typically result in a racemic mixture (an equal mixture of both S and R enantiomers).

Achieving stereoselectivity is a significant challenge in synthesis and requires specialized methods. wiley-vch.de The development of stereoselective acetate aldol reactions highlights the importance and complexity of controlling the configuration at a single new stereocenter. wiley-vch.de Strategies to achieve an enantiomerically enriched product could include:

Asymmetric Reduction: Oxidation of the secondary alcohol intermediate to a ketone, followed by an asymmetric reduction using a chiral reducing agent (e.g., a borane with a chiral ligand), could selectively form one enantiomer of the alcohol precursor.

Chiral Catalysts: Employing a chiral Lewis acid or catalyst during the addition of the vinyl group to the aldehyde could influence the facial selectivity of the attack, leading to one enantiomer in excess. wiley-vch.de

Regioselectivity is crucial during the modification of the starting phenylpropanoid. For instance, in semi-synthetic approaches starting from eugenol (B1671780), reactions must selectively target the phenolic hydroxyl group or the allyl side chain without affecting the other functional groups.

Yield Optimization and Scalability Considerations

Optimizing reaction yield and ensuring the scalability of a synthetic route are critical for practical applications. nih.gov Extensive research has been conducted on optimizing the esterification of eugenol to eugenyl acetate, a key transformation related to the synthesis of this compound. These studies provide valuable insights into optimizing acetylation steps.

Factors influencing yield include the choice of catalyst, the molar ratio of reactants, temperature, and reaction time. mdpi.comresearchgate.netlongdom.org Heterogeneous catalysts are often preferred for scalability as they are easily separated from the reaction mixture and can be reused. researchgate.netlongdom.org

CatalystEugenol:Acetic Anhydride Molar RatioTemperature (°C)Reaction TimeConversion/YieldReference
Amberlite XAD-16Not Specified553 min97.8% researchgate.net
Molecular Sieve 4Å1:360360 min98.2% longdom.org
Functionalized Mesoporous Aluminosilicate1:58040 min99.9% mdpi.com
Sodium Hydroxide (B78521) (Sonochemical method)1:3 (approx.)6060-100 min32.75% uns.ac.id

For a total synthesis to be scalable, each step must be high-yielding, use cost-effective and safe reagents, and allow for straightforward purification of intermediates and the final product. nih.gov

Semi-Synthetic Derivatization from Related Phenylpropanoids

Semi-synthesis involves the chemical modification of naturally occurring compounds that are structurally similar to the target molecule. Eugenol, the primary component of clove oil, is an ideal starting material for the semi-synthesis of this compound due to its structural similarity and commercial availability. nih.goviomcworld.com

Acetylation and Esterification Reactions

The conversion of eugenol to this compound requires two distinct esterification reactions: one at the phenolic hydroxyl group and another at the 1'-position of the allyl side chain.

The acetylation of the phenolic group of eugenol to form eugenyl acetate (4-allyl-2-methoxyphenyl acetate) is a well-established reaction. researchgate.net It is typically achieved by reacting eugenol with acetic anhydride in the presence of a base (like pyridine or sodium hydroxide) or an acid catalyst. uns.ac.idmedcraveonline.com Various catalysts, including enzymes like lipase, have also been employed to improve yield and environmental friendliness. medcraveonline.com

Introducing the second acetate group at the 1'-position is more complex as it requires the prior installation of a hydroxyl group on the allyl side chain, which is not present in eugenol.

Side-Chain and Aromatic Ring Modifications

Modification of the allyl side chain of eugenol is the key step in a semi-synthetic route to this compound. The goal is to introduce a hydroxyl group at the 1'-position, which can then be acetylated. A common strategy for functionalizing an alkene is through epoxidation. walshmedicalmedia.com

A potential synthetic sequence from eugenol is:

Phenolic Protection: The phenolic hydroxyl of eugenol is first acetylated to yield eugenyl acetate. This prevents the phenol from interfering with the subsequent side-chain modification.

Epoxidation of the Side Chain: The double bond of the allyl group in eugenyl acetate is reacted with an oxidizing agent, such as m-chloroperbenzoic acid (m-CPBA), to form an epoxide ring. walshmedicalmedia.comnih.gov

Epoxide Ring Opening: The epoxide ring is then opened to generate a diol or, under specific conditions, a single hydroxyl group at the desired 1'-position. This step can be catalyzed by acids or bases. nih.gov

Final Acetylation: The newly introduced hydroxyl group at the 1'-position is acetylated to yield the final product, this compound.

While modifications to the aromatic ring of eugenol, such as bromination, are also possible, they are generally explored for creating other classes of derivatives and are not a direct route to this compound. researchgate.net

Structure-Activity Relationship (SAR) Studies through Analog Synthesis

The exploration of the SAR of this compound has been advanced through the study of naturally occurring analogs and synthetic modifications. These investigations aim to identify the crucial molecular components responsible for the compound's biological activity.

Pharmacophore modeling helps to identify the essential spatial arrangement of molecular features necessary for biological activity. For this compound, SAR studies have highlighted several key pharmacophoric elements that are critical for its effects. The core structure of AEA is a phenylpropanoid, characterized by a benzene ring with a three-carbon chain.

Key structural features that have been systematically evaluated, primarily through the study of its close analog 1'S-1'-acetoxychavicol acetate (ACA), include:

The Acetoxyl Groups: The presence of acetoxyl groups at both the 1'-position of the propenyl chain and the 4-position of the benzene ring is considered essential for potent biological activity. nih.gov Studies on the anti-allergic effects of phenylpropanoids from Alpinia galanga have demonstrated that both the 1'- and 4-acetoxyl groups of 1'S-1'-acetoxyeugenol acetate are crucial for their strong inhibitory activity on degranulation in mast cells. nih.gov

The 2'-3' Double Bond: The double bond in the propenyl side chain has been shown to enhance biological activity. nih.gov Hydrogenation of this double bond leads to a reduction in activity, indicating its importance in the molecule's interaction with its biological targets.

The 3-Methoxyl Group: The presence of a methoxyl group at the 3-position of the benzene ring, which distinguishes this compound from 1'-acetoxychavicol acetate, influences the compound's activity. In studies on the inhibition of nitric oxide (NO) production, the absence of this methoxyl group (as in ACA) was found to be preferable for higher activity. nih.gov This suggests that substitutions on the benzene ring can modulate the biological effects.

Stereochemistry at the 1'-Position: The stereochemistry at the 1'-position of the propenyl chain is a significant factor. Research on ACA has indicated that the S configuration at the 1'-acetoxyl group is preferred for its inhibitory effect on NO production. nih.gov

Nature of the Ester Groups: Modification of the acetyl groups to other acyl groups, such as propionyl or methyl groups, has been shown to reduce the biological activity of the parent compound. nih.gov This underscores the specific role of the acetate esters in the molecule's function.

Pre-clinical studies, particularly those investigating cytotoxic effects against cancer cells, have provided valuable data for correlating the structural features of this compound and its analogs with their biological activity.

A comparative study on the cytotoxic effects of three major compounds isolated from Thai ginger—this compound (AEA), 1'-acetoxychavicol acetate (ACA), and eugenyl acetate—against human ovarian cancer cell lines (SKOV3 and A2780) has shed light on the importance of the acetoxy group at the 1'-position. mdpi.com The results demonstrated that both AEA and ACA exhibited significant cytotoxic effects, whereas eugenyl acetate was inactive. mdpi.com This strongly suggests that the 1'-acetoxy group is a critical determinant for the cytotoxicity of these phenylpropanoids. mdpi.com

CompoundSKOV3 IC₅₀ (µM)A2780 IC₅₀ (µM)
This compound (AEA) 14.13 ± 1.1810.01 ± 0.54
1'-Acetoxychavicol acetate (ACA) 11.83 ± 0.8110.54 ± 0.62
Eugenyl acetate > 50> 50

Data sourced from a study on human ovarian cancer cells. mdpi.com

The data clearly indicates that the absence of the 1'-acetoxy group in eugenyl acetate renders it non-cytotoxic in this assay. The similar potency of AEA and ACA suggests that the presence or absence of the 3-methoxyl group on the benzene ring has a less pronounced effect on cytotoxicity against these specific cancer cell lines compared to the essential 1'-acetoxy functionality.

Further insights from SAR studies on the closely related ACA have revealed that the para-substitution of the acetoxyl and 1-acetoxypropenyl groups on the benzene ring is essential for its anti-inflammatory activity. nih.gov Lengthening the carbon chain between the 1'- and 2'-positions also leads to a reduction in activity. nih.gov These findings, by extension, provide a strong rationale for the observed biological effects of this compound and guide the synthetic strategies for developing novel analogs with potentially enhanced therapeutic properties.

Biological Activities and Mechanistic Investigations of 1 Acetoxyeugenol Acetate Pre Clinical Focus

Anticancer and Cytotoxic Effects

1'-Acetoxyeugenol acetate (B1210297) (AEA), a phenylpropanoid compound isolated from plants of the Zingiberaceae family, such as Alpinia galanga and Alpinia conchigera, has demonstrated significant anticancer and cytotoxic properties in various preclinical studies. nih.govresearchgate.net Its potential as a chemotherapeutic agent is underscored by its ability to selectively target cancer cells while showing minimal effects on normal cells.

Research has shown that 1'-Acetoxyeugenol acetate exhibits potent antiproliferative activity against a range of human cancer cell lines. This activity is often dose- and time-dependent. nih.gov Studies have documented its cytotoxic effects on human ovarian cancer cells (SKOV3 and A2780) and breast cancer cells (MCF-7 and MDA-MB-231). mdpi.comnih.gov For instance, in MCF-7 breast cancer cells, AEA induced cytotoxicity with a half-maximal inhibitory concentration (IC50) value of 14.0 μM after 36 hours of treatment, while showing no adverse effects on normal human mammary epithelial cells (HMEC). nih.govum.edu.my Similarly, potent cytotoxic activity was observed in SKOV3 and A2780 ovarian cancer cells, with IC50 values ranging from 10.01 to 14.13 μM. mdpi.com

Cell LineCancer TypeIC50 Value (μM)Exposure TimeReference
MCF-7Breast Cancer14.036 hours nih.gov
SKOV3Ovarian Cancer10.01 - 14.13Not Specified mdpi.com
A2780Ovarian Cancer10.01 - 14.13Not Specified mdpi.com
MDA-MB-231Breast Cancer<30.0Not Specified nih.gov

The primary mechanism behind the antiproliferative effect of this compound is the induction of apoptosis, or programmed cell death. nih.govresearchgate.net This has been confirmed through various assays, including Annexin V-FITC/PI flow cytometry and DNA fragmentation analysis. nih.govnih.gov AEA-induced apoptosis is mediated through the intrinsic pathway, involving the activation of key executioner enzymes like caspases-3 and -9. mdpi.comresearchgate.netnih.gov

Further investigation into the molecular mechanism reveals that AEA modulates the expression of crucial proteins in the apoptotic pathway. nih.gov It has been shown to increase the expression of pro-apoptotic proteins such as p53 and Bax, while simultaneously decreasing the levels of anti-apoptotic proteins like Bcl-2 and Bcl-xL. nih.gov This shift in the balance between pro- and anti-apoptotic proteins ultimately leads to the cleavage of poly-(ADP-ribose) polymerase (PARP) and subsequent cell death. researchgate.netnih.gov

In addition to inducing apoptosis, AEA can modulate the cell cycle. In MCF-7 breast cancer cells, it was found to cause cell cycle arrest at the G0/G1 phase, effectively halting cell division without affecting normal cells. nih.govum.edu.my

A key aspect of this compound's apoptotic mechanism is its ability to enhance intracellular levels of reactive oxygen species (ROS). mdpi.comnih.gov ROS are highly reactive molecules that, at elevated levels, can cause significant damage to cellular components and trigger cell death. semanticscholar.orgfrontiersin.org In human ovarian cancer cells, AEA treatment leads to a notable increase in ROS production. mdpi.comresearchgate.net

The significance of this ROS generation is highlighted by the fact that the application of an antioxidant can markedly reverse the apoptosis induced by AEA. mdpi.comnih.gov This indicates a direct link between oxidative stress and the cytotoxic effects of the compound. The source of this ROS production has been traced to the activity of NADPH oxidase. mdpi.comnih.gov Studies have shown that knocking down p47phox, a critical subunit of the NADPH oxidase complex, suppresses both the ROS-inducing and the pro-apoptotic effects of AEA in ovarian cancer cells. mdpi.comresearchgate.netnih.gov

This compound exerts its anticancer effects by modulating key cellular signaling pathways that regulate cell growth, survival, and inflammation. researchgate.netmdpi.com

Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK signaling cascade, which includes the ERK1/2, p38, and JNK subfamilies, is a crucial regulator of cell proliferation and apoptosis. mdpi.com AEA has been shown to activate the MAPK pathway, and this activation is required for its induction of cell death. mdpi.comnih.gov The use of specific inhibitors for p38, JNK, and ERK1/2 significantly dampened the growth-inhibitory effects of AEA, confirming the involvement of these kinases. mdpi.com Furthermore, the activation of the MAPK pathway by AEA is linked to its ability to generate ROS, suggesting that AEA triggers apoptosis through a ROS-mediated MAPK signaling mechanism in human ovarian cancer cells. mdpi.comnih.gov

Nuclear Factor-kappaB (NF-κB) Pathway: The NF-κB pathway is a critical signaling pathway that promotes cell survival and inflammation, and its constitutive activation is a hallmark of many cancers. researchgate.net AEA has been found to inhibit the NF-κB pathway. researchgate.net Global gene expression analysis in AEA-treated MCF-7 cells revealed reduced expression of various gene targets regulated by NF-κB. researchgate.net Mechanistically, AEA inhibits the phosphorylation of the IκB-kinase complex, which is necessary for NF-κB activation. By suppressing this pro-survival pathway, AEA eliminates apoptotic resistance and sensitizes cancer cells to death. researchgate.net

In addition to its effects on proliferation and survival, this compound has demonstrated the ability to inhibit cancer cell migration, a critical step in metastasis. nih.gov In studies using the highly metastatic MDA-MB-231 triple-negative breast cancer cell line, AEA effectively inhibited cell migration. nih.gov The underlying mechanism involves the downregulation of the integrin β1-mediated signaling pathway. Specifically, AEA treatment led to decreased phosphorylation levels of Focal Adhesion Kinase (pFAK/FAK) and Protein Kinase B (pAkt/Akt), key proteins involved in cell movement and invasion. nih.gov

While direct preclinical studies on the anti-angiogenic effects of AEA are not as extensively reported as for its analogue, 1'-acetoxychavicol acetate (ACA), the inhibition of key signaling pathways like NF-κB and the downregulation of pro-angiogenic molecules are known mechanisms to suppress the formation of new blood vessels (angiogenesis). researchgate.netresearchgate.net

A promising area of research is the use of this compound in combination with existing chemotherapeutic drugs to enhance their efficacy. researchgate.net Studies have shown that AEA can act synergistically with paclitaxel, a commonly used chemotherapy agent. researchgate.net When used in combination on MCF-7 breast cancer cells, AEA was found to significantly enhance the pro-apoptotic effects of paclitaxel. researchgate.net This synergistic interaction is believed to stem from AEA's role as a chemosensitizing agent, possibly through its inhibition of the pro-survival NF-κB pathway, which can render cancer cells more susceptible to the cytotoxic effects of conventional drugs. researchgate.net This suggests that AEA could be a valuable candidate for combination therapies, potentially allowing for better treatment outcomes in breast cancer. researchgate.net

Anti-inflammatory and Immunomodulatory Properties

This compound, a phenylpropanoid compound found in plants such as Thai ginger (Alpinia galanga), has garnered scientific interest for its potential therapeutic properties. Pre-clinical research has begun to uncover its role in modulating inflammatory and immune responses. These investigations, primarily conducted in vitro and in animal models, suggest that this compound and its structural analogs may offer a basis for the development of novel anti-inflammatory agents.

Inhibition of Pro-inflammatory Mediators (in vitro, cell lines)

The inflammatory process is characterized by the release of various mediators that contribute to the physiological signs of inflammation. Key among these are nitric oxide (NO) and prostaglandins (B1171923). Studies on compounds structurally related to this compound have demonstrated significant inhibitory effects on these pro-inflammatory molecules in vitro.

For instance, the analogue 1'-acetoxychavicol acetate (ACA) has been shown to suppress the production of nitric oxide in murine macrophage-like RAW 264.7 cells stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) nih.gov. The half-maximal inhibitory concentration (IC50) for this effect was reported to be 680 nM, indicating potent inhibition nih.gov. This reduction in NO production is attributed to the suppression of inducible nitric oxide synthase (iNOS) gene and protein expression nih.govnih.gov. While direct data for this compound is still emerging, the activity of its close analogue suggests a similar potential to inhibit key pro-inflammatory mediators.

Research on eugenol (B1671780) and isoeugenol (B1672232), compounds that share a core structure with this compound, also supports this anti-inflammatory potential. Both eugenol and isoeugenol were found to inhibit LPS-induced NO production in RAW 264.7 macrophages by suppressing iNOS protein synthesis nih.gov. Furthermore, isoeugenol markedly inhibited the expression of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of pro-inflammatory prostaglandins nih.gov.

Inhibition of Pro-inflammatory Mediators by this compound Analogues (in vitro)

CompoundCell LineStimulantInhibited MediatorKey FindingsReference
1'-Acetoxychavicol acetate (ACA)RAW 264.7LPS + IFN-γNitric Oxide (NO)IC50 of 680 nM; Suppressed iNOS expression. nih.gov
EugenolRAW 264.7LPSNitric Oxide (NO)Inhibited iNOS protein synthesis. nih.gov
IsoeugenolRAW 264.7LPSNitric Oxide (NO), COX-2Markedly inhibited iNOS and COX-2 protein expression. nih.gov

Impact on Signaling Pathways and Cytokine Production (in vitro)

The anti-inflammatory effects of this compound and its analogues are closely linked to their ability to modulate intracellular signaling pathways, particularly the nuclear factor-kappa B (NF-κB) pathway. NF-κB is a crucial transcription factor that governs the expression of numerous pro-inflammatory genes, including those for cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) mdpi.comnih.gov.

Studies have identified 1'-acetoxychavicol acetate (ACA) as a potent inhibitor of the NF-κB signaling pathway nih.govnih.gov. ACA has been shown to prevent the degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm. By stabilizing IκBα, ACA effectively blocks the translocation of the active p65 subunit of NF-κB into the nucleus, thereby preventing the transcription of its target inflammatory genes nih.govnih.gov. This mechanism has been observed in various cell lines, including myeloma cells and macrophages nih.govnih.gov.

The suppression of the NF-κB pathway by ACA leads to a downstream reduction in the production of pro-inflammatory cytokines. In LPS-stimulated RAW 264.7 macrophages, ACA has been demonstrated to inhibit the expression of TNF-α and IL-6 plos.org. Similarly, studies with acetate have shown that it can reverse LPS-induced increases in pro-inflammatory cytokines such as pro-IL-1β and TNF-α in primary astrocytes nih.gov. While direct evidence for this compound is still being gathered, the extensive research on its analogues strongly suggests its potential to modulate cytokine production through the inhibition of the NF-κB signaling pathway.

Impact of this compound Analogues on Signaling Pathways and Cytokine Production (in vitro)

CompoundCell LineSignaling PathwayEffect on PathwayImpact on Cytokine ProductionReference
1'-Acetoxychavicol acetate (ACA)Myeloma cells, RAW 264.7NF-κBInhibits IκBα degradation, preventing p65 nuclear translocation.Suppresses TNF-α and IL-6 expression. nih.govnih.govplos.org
AcetatePrimary astrocytesNF-κBReverses LPS-induced NF-κB p65 phosphorylation.Reverses LPS-induced increases in pro-IL-1β and TNF-α. nih.gov

Anti-arthritic Activity in Animal Models

The anti-inflammatory and immunomodulatory properties of compounds related to this compound have been investigated in animal models of arthritis, a chronic inflammatory joint disease. While direct studies on this compound are not yet available, research on its analogue, 1'-acetoxychavicol acetate (ACA), and the related compound eugenol, have shown promising results in preclinical models of arthritis.

In a study utilizing the Freund's complete adjuvant (FCA)-induced arthritis model in rats, both an acetone (B3395972) extract of Alpinia galanga (AEAG), which contains ACA, and isolated ACA demonstrated significant anti-arthritic activity nih.gov. Treatment with AEAG (400 mg/kg) and ACA (10 and 20 mg/kg) suppressed paw swelling, increased the paw withdrawal latency (indicating reduced pain), and reduced paw thickness in arthritic rats nih.gov. Radiological and histopathological examinations revealed that the protective effects of ACA on the joints were comparable to those of the nonsteroidal anti-inflammatory drug (NSAID) diclofenac (B195802) nih.gov.

Similarly, eugenol has been evaluated in a collagen-induced arthritis (CIA) mouse model, which mimics many aspects of human rheumatoid arthritis nih.gov. Treatment with eugenol was found to ameliorate the clinical signs of arthritis, including periarticular erythema and edema nih.govresearchgate.net. Furthermore, eugenol treatment led to a reduction in the infiltration of mononuclear cells into the knee joints and lowered the levels of pro-inflammatory cytokines such as TNF-α and IFN-γ within the ankle joints of the arthritic mice nih.govresearchgate.net. These findings suggest that compounds with a structural resemblance to this compound possess the potential to alleviate the symptoms and underlying inflammation in arthritic conditions.

Antimicrobial Capabilities

In addition to its anti-inflammatory properties, this compound and related compounds have demonstrated a spectrum of antimicrobial activities. In vitro studies have explored their efficacy against various pathogenic bacteria and fungi, highlighting their potential as a source for new antimicrobial agents.

Antibacterial Efficacy Against Pathogens (in vitro)

The antibacterial potential of this compound and its analogues has been evaluated against both Gram-positive and Gram-negative bacteria. A study on 1'-acetoxychavicol acetate (ACA) analogues reported their antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA), a significant human pathogen mdpi.com. In this study, ACA (referred to as compound 1) exhibited the highest inhibition against MRSA with a minimum inhibitory concentration (MIC) of 250 µg/ml mdpi.com.

Eugenol, a structurally related compound, has also shown antibacterial effects against S. aureus and Escherichia coli nih.gov. The MIC of eugenol against MRSA has been reported to be 8.33 mg/mL nih.gov. The antibacterial mechanism of eugenol is thought to involve the disruption of the bacterial cell membrane and the inhibition of essential bacterial proteins nih.gov.

Antibacterial Efficacy of this compound and Related Compounds (in vitro)

CompoundBacterial StrainMIC ValueReference
1'-Acetoxychavicol acetate (ACA)Methicillin-resistant Staphylococcus aureus (MRSA)250 µg/ml mdpi.com
EugenolMethicillin-resistant Staphylococcus aureus (MRSA)8.33 mg/mL nih.gov
Sodium Acetate (NaA)Escherichia coli O157:H75 mg/ml researchgate.net
Sodium Acetate (NaA)Pseudomonas aeruginosa3.3 mg/ml researchgate.net

Antifungal and Antiviral Activity (in vitro)

The antimicrobial spectrum of eugenol derivatives extends to fungi and viruses. Eugenyl acetate has been evaluated for its efficacy against clinical isolates of various Candida species, which are common causes of fungal infections in humans nih.gov. The minimum inhibitory concentrations (MIC) of eugenyl acetate against Candida albicans, Candida parapsilosis, Candida tropicalis, and Candida glabrata were found to be in the range of 0.1% to 0.4% (v/v) nih.gov. Further investigations revealed that eugenyl acetate can cause damage to the fungal cell morphology, leading to cell death nih.gov.

With regard to antiviral activity, research on natural compounds against human viruses is an active area of investigation. While specific data on the antiviral effects of this compound is limited, studies on eugenol have shown activity against herpes simplex virus (HSV) plos.org. In vitro, eugenol was found to inhibit the replication of both HSV-1 and HSV-2, with IC50 values of 25.6 µg/mL and 16.2 µg/mL, respectively plos.org. The mechanism of action appears to be virucidal, directly inactivating the virus particles plos.org. The potential for this compound to exhibit similar antiviral properties warrants further investigation.

Mechanisms of Action on Microbial Cell Structures and Metabolism

While this compound (AEA) is recognized for its antimicrobial properties, the precise mechanisms underlying its action on microbial cells are not yet fully elucidated. nih.govnih.gov However, insights can be drawn from the well-documented activities of its parent compound, eugenol, and related phenylpropanoids. The primary antimicrobial mechanism of eugenol involves the disruption of the bacterial cell membrane. researchgate.net

Eugenol is known to interfere with the lipid bilayer of bacterial membranes, which increases membrane permeability. researchgate.net This disruption compromises the structural integrity of the cell, leading to the leakage of essential intracellular components such as proteins, ATP, and other metabolites, ultimately resulting in cell death. researchgate.net Studies on pathogens like Escherichia coli have shown that eugenol affects the outer membrane, causing the release of cellular contents. researchgate.net This membrane-disrupting action is a key factor in its broad-spectrum antibacterial efficacy.

Furthermore, the acetate moieties within the AEA structure may contribute to its antimicrobial effects. High concentrations of acetate are known to inhibit bacterial growth by perturbing the intracellular anion balance, which can interfere with various metabolic reactions essential for survival.

Antioxidant Mechanisms

The antioxidant activity of this compound is complex, with research indicating that its effects are highly context-dependent, capable of exerting both protective antioxidant and targeted pro-oxidant activities.

In vitro assays are commonly used to determine the intrinsic ability of a compound to neutralize free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are standard spectrophotometric methods for this purpose. mdpi.comnih.gov In these tests, an antioxidant compound donates a hydrogen atom to the stable DPPH or ABTS radical, neutralizing it and causing a measurable change in color. mdpi.comnih.gov

While specific studies quantifying the free radical scavenging activity of isolated this compound are limited, the antioxidant potential of its core structure, eugenol, is well-established. Eugenol has demonstrated potent radical-scavenging activity in multiple assays, attributable to its phenolic hydroxyl group, which can readily donate a hydrogen atom to stabilize free radicals. nih.gov Extracts from Alpinia galanga, a primary natural source of AEA, are also noted for their antioxidant properties. nih.govnih.gov

Table 1: In Vitro Antioxidant Activity of Eugenol (Parent Compound of AEA) This table summarizes the reported antioxidant activities of eugenol, providing context for the potential activity of this compound.

Assay Type Activity Metric Finding
DPPH Radical Scavenging IC50 Strong scavenging activity reported
ABTS Radical Scavenging IC50 / % Inhibition Potent scavenging activity noted
Ferric Reducing Ability Absorbance Demonstrates ability to reduce Fe3+ ions

Note: IC50 is the concentration required to inhibit 50% of the radical-scavenging effect.

The role of this compound in cellular systems reveals a dual functionality. In a pre-clinical study involving a mouse model of neurodegeneration, treatment with AEA was found to increase levels of antioxidant markers, including superoxide (B77818) dismutase, catalase, and glutathione (B108866) peroxidase in brain homogenates, suggesting a protective role against oxidative stress in neuronal tissue. nih.govresearchgate.net

Conversely, in the context of cancer cell lines, AEA has been shown to act as a pro-oxidant to induce therapeutic effects. In studies on human ovarian cancer cells, AEA treatment led to an increase in intracellular reactive oxygen species (ROS). nih.govmdpi.comresearchgate.net This elevation of ROS was not a damaging side effect but a primary mechanism for inducing apoptosis (programmed cell death) in the cancer cells. nih.govmdpi.com The study identified that AEA stimulates ROS production through the activation of NADPH oxidase (NOX), a key enzyme in cellular ROS generation. nih.govmdpi.comresearchgate.net The subsequent build-up of oxidative stress activates cellular signaling pathways, such as the MAPK pathway, that lead to cancer cell death. mdpi.comresearchgate.net This pro-oxidant activity was specific, as applying an antioxidant reversed the apoptosis-inducing effects of AEA. nih.govmdpi.com

Insecticidal and Repellent Activities

Phenylpropanoids isolated from plants, including this compound and its analogues, are recognized for their significant insecticidal and repellent properties, positioning them as potential components of botanical pesticides. nih.govhorizonepublishing.com

Research has demonstrated the efficacy of eugenol and its derivatives against a variety of agricultural and domestic pests. nih.gov For instance, derivatives of eugenol have been tested against the Spodoptera frugiperda (fall armyworm) insect cell line, showing that structural modifications can enhance insecticidal potency. nih.gov

While direct data on AEA is emerging, studies on the closely related compound 1'-acetoxychavicol acetate (ACA), also found in Alpinia species, provide strong evidence of its anti-insect potential. Purified compounds from Alpinia galanga, including ACA, have exhibited significant larvicidal activity against Spodoptera litura, a polyphagous pest that causes economic losses to many crops. In addition to larvicidal effects, these compounds also retard the development of the pest.

Table 2: Efficacy of AEA-Related Compounds Against Agricultural Pests

Compound Pest Species Activity Type Observed Effect
Eugenol Derivatives Spodoptera frugiperda (Fall Armyworm) Insecticidal Dose-dependent toxicity to Sf9 cell line
1'-Acetoxychavicol Acetate Spodoptera litura (Tobacco Cutworm) Larvicidal Increased larval mortality and retarded development

The insecticidal action of this compound and related phenylpropanoids is largely attributed to neurotoxicity. nih.gov One of the primary targets for these compounds in the insect nervous system is the octopamine (B1677172) receptor. nih.govnih.gov Octopamine is a crucial neurotransmitter in insects, regulating behaviors such as movement and feeding. japsonline.com Eugenol has been shown to competitively activate octopaminergic receptors, leading to a significant increase in the intracellular messenger cyclic AMP (cAMP). nih.gov This disruption of the octopaminergic system results in symptoms such as hyperactivity, paralysis, and ultimately, death of the insect. nih.gov In one study, the hyperactivating effect of eugenol on the blood-sucking bug Triatoma infestans was inhibited by an octopamine receptor antagonist, confirming this site of action. nih.gov

Other potential neurotoxic mechanisms include the inhibition of the enzyme acetylcholinesterase (AChE). nih.govresearchgate.net AChE is critical for breaking down the neurotransmitter acetylcholine; its inhibition leads to paralysis and death. japsonline.com Studies on mice have shown that AEA can significantly reduce AChE activity. nih.govresearchgate.net

In addition to direct toxicity, these compounds can act as antifeedants or deterrents. nih.gov An antifeedant is a substance that causes an insect to stop feeding, either through contact or after ingestion. horizonepublishing.com This mechanism reduces crop damage even if the insect is not immediately killed. The repellent effects observed with related compounds, such as the reduction in egg-laying by the adzuki bean weevil, are a form of deterrence that limits pest proliferation.

Metabolic and Endocrine System Modulation

Pre-clinical research has explored the potential of this compound to influence key biological pathways associated with metabolic and endocrine health. In vitro and animal studies have specifically investigated its effects on insulin (B600854) secretion, carbohydrate-digesting enzymes, and the integrity of the gastric mucosa.

Glucose-Stimulated Insulin Secretion Enhancement (in vitro)

(1′S)-1′-Acetoxyeugenol acetate has been identified as a promoter of glucose-stimulated insulin secretion (GSIS) in pancreatic beta cells. mdpi.comnih.govresearchgate.net In studies utilizing the rat insulinoma (INS-1) cell line, (1′S)-1′-Acetoxyeugenol acetate was among several phenylpropanoids isolated from Alpinia galanga that augmented insulin secretion in the presence of high glucose concentrations without inducing cytotoxicity. mdpi.comnih.govresearchgate.net

The mechanism behind this enhancement involves the activation of key proteins in the insulin signaling pathway. Treatment of INS-1 cells with (1′S)-1′-Acetoxyeugenol acetate led to an increased expression of phospho-insulin receptor substrate-2 (P-IRS-2), phospho-phosphatidylinositol 3-kinase (P-PI3K), and phospho-Akt (P-Akt). mdpi.comnih.gov Furthermore, it elevated the expression of pancreatic and duodenal homeobox-1 (PDX-1), a critical transcription factor for beta-cell function and insulin gene expression. mdpi.comnih.gov These findings suggest that the compound enhances insulin secretion by modulating the IRS-2/PI3K/Akt signaling cascade. mdpi.comnih.gov

Effect of (1′S)-1′-Acetoxyeugenol Acetate on Glucose-Stimulated Insulin Secretion (GSIS) in INS-1 Cells
CompoundConcentration (µM)Fold Change in GSIS (vs. Control)Significance
(1′S)-1′-Acetoxyeugenol Acetate2.5~3.0p < 0.05
(1′S)-1′-Acetoxyeugenol Acetate5~5.5p < 0.05
(1′S)-1′-Acetoxyeugenol Acetate10~6.2p < 0.05

This table summarizes the dose-dependent effect of (1′S)-1′-Acetoxyeugenol Acetate on enhancing insulin secretion in response to high glucose levels in a rat pancreatic beta-cell line. Data is derived from published research. nih.gov

Alpha-Glucosidase Inhibitory Activity (in vitro)

In addition to its effects on insulin secretion, this compound has demonstrated notable inhibitory activity against α-glucosidase, a key intestinal enzyme responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. mdpi.com Inhibition of this enzyme can delay carbohydrate digestion and absorption, thereby helping to manage postprandial hyperglycemia.

In vitro assays revealed that this compound effectively reduces α-glucosidase activity. mdpi.com Notably, its inhibitory effect was found to be more potent than that of acarbose, a clinically used α-glucosidase inhibitor, when compared at the same concentrations in the study. mdpi.com This suggests its potential as a strong candidate for further investigation as an agent for glycemic control. mdpi.com

Comparative α-Glucosidase Inhibitory Activity
CompoundConcentration (µM)Remaining α-Glucosidase Activity (%)
This compound564.27 ± 0.43
1057.43 ± 0.39
Acarbose (Positive Control)1069.14 ± 4.89
2057.76 ± 2.96

This table compares the in vitro α-glucosidase inhibitory effects of this compound and the standard drug Acarbose at various concentrations. Data represents the mean ± SEM. mdpi.com

Gastroprotective Effects (animal models)

Based on available scientific literature, there are no specific preclinical studies in animal models that have directly evaluated the gastroprotective effects of this compound. While related compounds have been investigated for such properties, research on this compound itself has focused on other biological activities. For instance, a related phenylpropanoid, 1′-Acetoxychavicol acetate (ACA), also found in Alpinia galanga, has been reported to possess numerous pharmacological properties, including gastroprotective effects. However, similar investigations into the gastroprotective potential of this compound have not been reported.

Chromatographic Separation Techniques

Chromatography is fundamental to isolating this compound from natural extracts or synthetic reaction mixtures and for its analytical determination. The choice of technique depends on the analytical goal, such as purity assessment, trace-level quantification, or enantiomeric separation.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. core.ac.ukjmchemsci.comunar.ac.id It combines the high-resolution separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry. jmchemsci.com In the context of this compound, GC-MS is employed to determine the purity of isolated or synthesized samples and to quantify its presence in various matrices.

The sample is first vaporized and separated on a capillary column based on its boiling point and affinity for the stationary phase. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting fragmentation pattern, or mass spectrum, serves as a molecular fingerprint. The mass spectrum of this compound is characterized by a specific set of fragment ions. nih.gov By comparing the obtained mass spectrum with reference libraries, such as the National Institute of Standards and Technology (NIST) library, the compound's identity can be confirmed. nih.govresearchgate.net

For quantification, a calibration curve is typically constructed using standards of known concentration. The abundance of a characteristic ion is measured and correlated with the concentration. The method's high reproducibility and wide linear range make it suitable for accurate quantification. nih.gov

Table 1: GC-MS Data for this compound

ParameterValueReference
Kovats Retention Index (Semi-standard non-polar column)1799.9 nih.gov
Top Peak (m/z)180 nih.gov
Second Highest Peak (m/z)162 nih.gov
Third Highest Peak (m/z)131 nih.gov

For analyzing non-volatile compounds or those that are thermally labile, liquid chromatography-mass spectrometry (LC-MS) or its tandem version (LC-MS/MS) is the method of choice. nih.govplos.orguab.eduugm.ac.idresearchgate.net This technique is particularly useful for the trace analysis of this compound in complex biological or environmental samples. plos.org

In LC-MS, the compound is separated via high-performance liquid chromatography (HPLC) before being introduced into the mass spectrometer. Reversed-phase chromatography using a C18 column is commonly employed for separating phenylpropanoids. nih.govplos.org The mobile phase typically consists of a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with additives like formic acid to improve ionization. plos.orgugm.ac.id

After elution from the LC column, the analyte is ionized, commonly using electrospray ionization (ESI), and then detected by the mass spectrometer. plos.orgugm.ac.idresearchgate.net LC-MS/MS provides enhanced selectivity and sensitivity by selecting a precursor ion (the molecular ion of this compound), fragmenting it, and then monitoring a specific product ion. This process, known as multiple reaction monitoring (MRM), allows for highly specific quantification even at very low concentrations, minimizing interference from the sample matrix. nih.gov

This compound possesses a chiral center at the 1'-position, meaning it can exist as two non-superimposable mirror images, or enantiomers ((1'S) and (1'R)). ebi.ac.ukresearchgate.net Since enantiomers often exhibit different biological activities, their separation and quantification are crucial. youtube.compharmtech.comyoutube.com Chiral chromatography is the most widely used technique for this purpose, a process also known as enantiomeric or optical resolution. wikipedia.orgnih.govkhanacademy.org

This separation is achieved by using a chiral stationary phase (CSP) in an HPLC system. youtube.comkhanacademy.org The CSP is composed of a single enantiomer of a chiral selector that is immobilized on a support material like silica gel. nih.gov The two enantiomers of this compound form transient, diastereomeric complexes with the chiral selector. pharmtech.com Because these diastereomeric complexes have different energies and stabilities, one enantiomer interacts more strongly with the CSP and is retained longer on the column, allowing for their separation. youtube.com Various types of CSPs are available, including those based on polysaccharides, proteins, or macrocyclic glycopeptides. nih.govnih.gov The choice of CSP and mobile phase is critical for achieving successful enantiomeric resolution. nih.gov

Bioavailability, Pharmacokinetics, and Metabolism of 1 Acetoxyeugenol Acetate Pre Clinical

Absorption and Distribution Studies in Animal Models

Detailed in vivo studies on the absorption and distribution of 1'-acetoxyeugenol acetate (B1210297) in animal models have not been extensively reported in publicly accessible scientific literature.

Oral Absorption and Systemic Exposure

Quantitative data on the oral absorption and systemic exposure of 1'-acetoxyeugenol acetate in animal models, such as rats or mice, are not available in the current scientific literature. Parameters like oral bioavailability (F%), maximum plasma concentration (Cmax), and time to reach maximum concentration (Tmax) have not been documented.

Tissue Distribution and Accumulation Patterns

Specific studies detailing the tissue distribution and potential accumulation of this compound in various organs and tissues following administration in animal models have not been published. Consequently, information on the extent and pattern of its distribution remains unknown.

Metabolic Pathways and Enzyme Systems

The metabolic fate of this compound, including the specific enzymes involved and the resulting metabolites, has not been fully elucidated in pre-clinical studies.

Hepatic Metabolism and Phase I/II Biotransformations (e.g., Cytochrome P450, Conjugation)

There is a lack of specific research on the hepatic metabolism of this compound. It is plausible that as an ester-containing compound, it may undergo hydrolysis by esterases present in the liver and other tissues. As a phenylpropanoid, it may also be subject to Phase I oxidation reactions, potentially mediated by the cytochrome P450 (CYP) enzyme system, followed by Phase II conjugation reactions, such as glucuronidation or sulfation, to facilitate its excretion. However, specific studies confirming the involvement of these pathways in the biotransformation of this compound are not available.

Identification and Characterization of Metabolites

No studies have been published that identify and characterize the specific in vivo metabolites of this compound in animal models. Therefore, the chemical structures and pharmacological activity of its potential metabolites have not been determined.

In vitro Metabolic Stability Assessments (e.g., liver microsomes, hepatocytes)

While in vitro metabolic stability assays using liver microsomes or hepatocytes are standard pre-clinical methods to evaluate the susceptibility of a compound to hepatic metabolism, specific data from such studies for this compound have not been reported in the scientific literature. These studies would be crucial in predicting its metabolic clearance and potential for drug-drug interactions.

Elimination Routes and Kinetics in Animal Models

The elimination of a xenobiotic compound from the body is a critical aspect of its pharmacokinetic profile, dictating its duration of action and potential for accumulation. This process primarily involves metabolic transformation and subsequent excretion through various pathways, most notably renal (urine) and biliary (feces). The rate of elimination is often characterized by the compound's half-life, the time required for its concentration in the body to be reduced by half.

To date, specific preclinical studies detailing the in vivo elimination routes and pharmacokinetic half-life of this compound in animal models are not available in the published scientific literature. While research has focused on the isolation of this phenylpropanoid from sources like Alpinia galanga and its various biological activities, comprehensive absorption, distribution, metabolism, and excretion (ADME) studies, which would include precise data on its elimination pathways and half-life, have not been reported.

Excretion Pathways (Renal, Biliary)

Detailed studies quantifying the renal and biliary excretion of this compound in animal models have not been documented. Therefore, no specific data is available to delineate the primary excretion pathway for this compound and its metabolites. Such studies would typically involve the administration of a radiolabeled form of the compound to animal models, followed by the collection and analysis of urine and feces over a defined period. This analysis would reveal the percentage of the administered dose excreted through each route. In the absence of such data for this compound, no definitive statements can be made regarding its renal or biliary clearance.

Half-Life Determination

The elimination half-life (t½) of this compound in any animal model has not been reported in the scientific literature. The determination of this crucial pharmacokinetic parameter would require a time-course study of the compound's concentration in the plasma of animals following administration. Without such experimental data, it is not possible to provide any figures or discussion on the half-life of this compound.

Data Tables

Due to the lack of available research data, no data tables can be generated for the excretion pathways or half-life determination of this compound in animal models.

Computational Chemistry and Molecular Modeling of 1 Acetoxyeugenol Acetate

Molecular Dynamics Simulations for Ligand-Receptor Complex Stability:No research papers or data could be found that describe molecular dynamics simulations performed to assess the stability of a 1'-Acetoxyeugenol acetate-receptor complex.

Due to the lack of specific, published research data for each section of the requested outline, it is not possible to generate a thorough, informative, and scientifically accurate article that focuses solely on the computational chemistry and molecular modeling of 1'-Acetoxyeugenol acetate (B1210297). The creation of such an article would require original research involving complex computational calculations that are beyond the scope of this service.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is instrumental in drug discovery and development for predicting the activity of new chemical entities, thereby streamlining the process of identifying promising drug candidates.

While specific QSAR models exclusively developed for this compound are not extensively documented in publicly available research, the principles of QSAR can be applied by examining studies on closely related eugenol (B1671780) derivatives. These studies provide a framework for understanding how the structural characteristics of this compound might contribute to its biological efficacy.

For instance, QSAR studies on eugenol derivatives as antioxidant agents have highlighted the importance of electronic, hydrophobic, and steric descriptors in predicting their activity. A typical QSAR equation derived for a series of compounds takes the general form:

Biological Activity = f(Descriptor 1, Descriptor 2, ... , Descriptor n)

Where the descriptors represent various physicochemical properties of the molecules. In a study on eugenol derivatives, the best QSAR model for antioxidant activity was established using parameters such as the energy of the Highest Occupied Molecular Orbital (HOMO), the HOMO-LUMO energy gap (Gap), the logarithm of the partition coefficient (log P), and the Balaban index (a topological descriptor). The resulting equation from one such study was:

Log IC50 = 6.442 + (26.257 * HOMO) + (9.231 * GAP) + (0.056 * log P) – (0.433 * BALABAN)

This equation demonstrates that electronic parameters (HOMO and Gap) play a significant role in the antioxidant activity of eugenol derivatives. Although this compound was not included in this specific study, the model suggests that its electronic properties, hydrophobicity, and molecular shape are likely to be key determinants of its antioxidant potential.

Furthermore, studies on the biological activities of this compound provide valuable pre-clinical data that could be used to develop predictive QSAR models. For example, (1′S)-1′-Acetoxyeugenol acetate has been shown to enhance glucose-stimulated insulin (B600854) secretion (GSIS) and exhibit α-glucosidase inhibitory activity, suggesting its potential as an antidiabetic agent. In one study, the GSIS effect of several phenylpropanoids, including this compound, was quantified. Such data is foundational for building a QSAR model.

Future Directions and Emerging Research Avenues for 1 Acetoxyeugenol Acetate

Chemoinformatic and Cheminformatic Approaches for Analog Discovery

Computational tools are becoming indispensable for the rapid and rational design of novel bioactive compounds. For 1'-Acetoxyeugenol acetate (B1210297), chemoinformatic and cheminformatic approaches offer a powerful strategy to discover new analogs with enhanced or specific activities.

Detailed research findings indicate that computational chemistry can provide valuable insights into the development of eugenol (B1671780) derivatives. mdpi.com An integrated molecular modeling and inverted virtual screening protocol has been successfully applied to identify potential protein targets for a series of eugenol derivatives with confirmed insecticide activity. mdpi.comresearchgate.net This in silico approach involves docking a library of derivatives against multiple protein targets to predict binding affinities. mdpi.com Such studies have shown that eugenol derivatives have a high affinity for insect odorant binding proteins (OBPs) and acetylcholinesterase, suggesting these as promising targets for developing new bioinsecticides. mdpi.comresearchgate.net

The rational design of eugenol derivatives has been guided by computational studies to create compounds with specific biological aims, such as peroxisome proliferator-activated receptor-γ (PPARγ) agonism for anti-inflammatory purposes. nih.govrsc.org These design strategies often consider the structural features of known active molecules to create novel derivatives with improved properties. nih.gov Molecular docking simulations are crucial in this process, helping to predict how newly designed molecules will interact with their target proteins and to understand the structure-activity relationships. nih.govacs.org For instance, docking studies of 1,2,3-triazole derivatives of eugenol have suggested that their antifungal activity stems from preventing the substrate lanosterol (B1674476) from entering the active site of the fungal enzyme CYP51. acs.org

Table 1: Chemoinformatic Applications in Eugenol Derivative Research

Computational MethodApplication in Eugenol/AEA ResearchKey Findings/PotentialSource(s)
Inverted Virtual ScreeningIdentification of potential protein targets for eugenol derivatives with insecticidal activity.Identified Odorant Binding Proteins (OBPs) and acetylcholinesterase as high-affinity targets. mdpi.comresearchgate.net
Molecular DockingPredicted binding modes and affinities of eugenol derivatives to targets like PPARγ and fungal CYP51.Aids in rational design of analogs with specific activities (e.g., anti-inflammatory, antifungal). nih.govrsc.orgacs.org
Molecular Dynamics SimulationsExamined the stability and dynamic behavior of protein-ligand complexes.Confirms the stability of interactions predicted by docking, strengthening the case for the proposed mechanism. researchgate.netnih.govrsc.org

Metabolomics and Proteomics in Response to 1'-Acetoxyeugenol Acetate Exposure

Understanding the global cellular changes induced by this compound (AEA) exposure is critical to elucidating its mechanisms of action. Metabolomics and proteomics, the large-scale studies of metabolites and proteins, offer a comprehensive view of these responses.

Pre-clinical studies have already provided glimpses into the proteomic shifts caused by AEA. In human ovarian cancer cells, AEA was found to induce apoptotic cell death by activating caspases-3 and -9. mdpi.comresearchgate.net Significantly, this process was linked to an increase in intracellular reactive oxygen species (ROS). mdpi.comresearchgate.net Proteomic investigations revealed that the knockdown of p47phox, a critical subunit of the NADPH oxidase enzyme complex, suppressed the pro-apoptotic and ROS-inducing effects of AEA, directly implicating this enzyme in its mechanism. mdpi.comresearchgate.net Furthermore, the activation of the mitogen-activated protein kinase (MAPK) signaling pathway was identified as another key event in AEA-induced apoptosis. researchgate.net

In a different context, research on pancreatic β-cells showed that AEA can enhance glucose-stimulated insulin (B600854) secretion. nih.govnih.govresearchgate.net This effect was traced back to the increased protein expression of key components in the insulin signaling pathway, including insulin receptor substrate-2 (IRS-2), phosphatidylinositol 3-kinase (PI3K), Akt, and pancreatic and duodenal homeobox-1 (PDX-1). nih.govnih.govresearchgate.netelsevierpure.com These findings demonstrate that AEA can modulate specific protein expression and phosphorylation events to produce its biological effects.

Table 2: Observed Protein-Level Responses to this compound

Cell/System StudiedObserved Effect of AEAKey Proteins/Pathways ModulatedSource(s)
Human Ovarian Cancer CellsInduction of apoptosisActivation of Caspase-3, Caspase-9, MAPK pathway; dependent on NADPH oxidase (p47phox). mdpi.comresearchgate.net
Rat Pancreatic β-cells (INS-1)Enhanced glucose-stimulated insulin secretionIncreased expression of IRS-2, PI3K, Akt, and PDX-1. nih.govnih.govelsevierpure.com

Green Chemistry Principles in the Synthesis of this compound and Analogs

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Applying these principles to the synthesis of this compound and its analogs is crucial for sustainable research and development.

Eugenol, the precursor to AEA, is a natural, biobased building block that can be sourced from renewable materials like clove oil or the depolymerization of lignin. nih.govmdpi.com This provides a sustainable starting point for synthesis. Research into eugenol derivatives has explored several green synthetic methods. For example, microwave-assisted synthesis in aqueous potassium hydroxide (B78521) has been used to produce eugenol esters, offering benefits such as enhanced reaction rates and improved yields while using a safer heating method. jocpr.comjocpr.com

Enzymatic synthesis represents another key green chemistry approach. The use of lipases as biocatalysts for the acetylation of eugenol to produce eugenyl acetate has been demonstrated to be highly efficient, achieving high conversion rates in solvent-free systems or with minimal benign solvents. nih.govscispace.com This method avoids harsh reagents and conditions typical of traditional chemical synthesis. Furthermore, extraction methods for related compounds are also moving towards greener alternatives, such as supercritical carbon dioxide fluid extraction, which is an environmentally friendly and safe production method. google.com The inherent biodegradability of eugenol and its derivatives further contributes to their favorable environmental profile. mdpi.comnih.gov

Advanced Delivery Systems and Formulation Strategies (for non-human applications, e.g., agricultural, veterinary)

The practical application of this compound, particularly in fields like agriculture, is often limited by the physicochemical properties inherited from its parent compound, eugenol, such as high volatility and low solubility in water. mdpi.comnih.gov Advanced delivery systems and formulation strategies are essential to overcome these limitations and enhance efficacy.

Nanoencapsulation is a highly promising strategy. Studies on eugenol derivatives have shown that loading these compounds into liposomes can create monodisperse nanoparticles. researchgate.net This encapsulation not only improves stability but can also enhance selectivity. For example, liposomal formulations of eugenol derivatives maintained toxicity towards target insect cells while reducing toxicity to human cells, demonstrating a significant improvement in the selectivity of the system. researchgate.net

Another approach is the incorporation of eugenol or its derivatives into macromolecular structures. nih.gov Creating eugenol-based polymers or composites can effectively reduce the volatility of the active substance, allowing for a prolonged release and extended period of action. nih.gov These polymeric materials can be designed as coatings or other functional materials for agricultural or veterinary use, providing a stable and effective way to deliver the bioactive compound. nih.gov

Synergistic Effects with Other Phytochemicals or Biologically Active Agents (in vitro, animal models)

Synergy, where the combined effect of two or more agents is greater than the sum of their individual effects, is a well-documented phenomenon in phytochemistry. nuevo-group.comvaia.com Investigating the synergistic potential of this compound with other phytochemicals or bioactive compounds could lead to more potent and multi-targeted formulations.

While specific studies on the synergistic effects of this compound are still nascent, the principle of "phytosynergy" is being explored for developing new generations of "phytopharmaceuticals". nih.gov Future research should focus on combining AEA with other natural compounds found in plants like Alpinia galanga (from which AEA is isolated) or with other known biocontrol agents. nih.gov In vitro studies, such as checkerboard assays and time-kill assays, followed by validation in animal models, could identify powerful synergistic combinations for agricultural or veterinary applications. mdpi.comnih.gov

Exploration of Novel Molecular Targets (pre-clinical)

Identifying the specific molecular targets of this compound is fundamental to understanding its biological activity and for the rational design of more potent and selective analogs. Pre-clinical research has already begun to uncover several novel targets for AEA and related eugenol derivatives.

In silico screening methods have predicted that eugenol derivatives could interact with several proteins in insects, with odorant binding proteins (OBPs) and acetylcholinesterase showing the highest affinity. mdpi.comresearchgate.net In mammalian systems, rationally designed eugenol derivatives have been shown to act as agonists for PPARγ, a nuclear receptor that regulates inflammatory responses. nih.govrsc.org

For AEA itself, studies have revealed specific molecular targets in different cellular contexts. In cancer cell lines, a key target appears to be the enzyme NADPH oxidase, as its inhibition blocks AEA-induced ROS production and apoptosis. mdpi.comresearchgate.net A related compound, 1'-acetoxychavicol acetate (ACA), was also found to inhibit NADPH oxidase isozymes. mdpi.com In a separate line of research, AEA was identified as an inhibitor of the α-glucosidase enzyme and a modulator of the IRS-2/PI3K/Akt/PDX-1 signaling pathway, which are crucial for glucose metabolism and insulin secretion. nih.govnih.govelsevierpure.commdpi.com These findings highlight that AEA is a multi-target compound, and further pre-clinical investigation is warranted to fully map its interactions.

Table 3: Identified and Predicted Pre-clinical Molecular Targets for AEA and Derivatives

CompoundIdentified/Predicted TargetBiological ContextSource(s)
Eugenol DerivativesOdorant Binding Proteins (OBPs), AcetylcholinesteraseInsecticidal Activity mdpi.comresearchgate.net
Eugenol DerivativesPeroxisome Proliferator-Activated Receptor-γ (PPARγ)Anti-inflammatory Activity nih.govrsc.org
This compound (AEA)NADPH OxidaseApoptosis in Cancer Cells mdpi.comresearchgate.net
This compound (AEA)α-Glucosidase, IRS-2/PI3K/Akt/PDX-1 PathwayInsulin Secretion/Glucose Metabolism nih.govnih.govelsevierpure.commdpi.com

Environmental Impact Assessment and Sustainable Production

A comprehensive assessment of the environmental impact and the development of sustainable production methods are essential for the responsible advancement of any chemical compound. For this compound, the outlook is promising due to its natural origins and the potential for green manufacturing processes.

The starting material, eugenol, is a renewable resource derived from plants or lignin, a major component of biomass. nih.govmdpi.com Eugenol and its derivatives are noted for their biodegradability, which minimizes their persistence and impact in the environment. mdpi.comnih.gov The entire lifecycle, from renewable feedstock to a biodegradable product, aligns well with the principles of a circular economy.

Sustainable production hinges on the adoption of green chemistry principles. As discussed previously, methods like enzymatic synthesis and microwave-assisted reactions in aqueous media offer environmentally benign routes to AEA and its analogs. jocpr.comjocpr.comnih.gov Furthermore, the use of sustainable extraction techniques like supercritical CO2 extraction for obtaining precursors from plant material avoids the use of volatile organic solvents. google.com A broader strategy for sustainable chemical production involves using acetate derived from the fermentation of waste gases (CO2, CO, H2) as a chemical building block, a process that can be carbon-negative. digitellinc.com While not yet applied to AEA directly, this highlights a forward-looking approach to sustainable production that could be relevant in the future.

Q & A

Q. What standardized assays are used to determine the cytotoxicity of 1'-acetoxyeugenol acetate in vitro, and how should researchers interpret IC₅₀ values?

Q. How is this compound isolated and characterized from natural sources like Alpinia species?

Methodological Answer: Extraction involves solvent partitioning (e.g., ethyl acetate or methanol) of rhizomes, followed by chromatographic purification (silica gel, HPLC). Structural elucidation uses NMR (¹H/¹³C), MS, and optical rotation analysis to confirm stereochemistry (e.g., 1′S configuration). Absolute configuration is determined via circular dichroism (CD) or comparison with synthetic standards .

Q. What in vitro models are appropriate for studying the neuroprotective effects of this compound in Alzheimer’s disease research?

Methodological Answer: Use Aβ(25–35)-induced cognitive dysfunction models in murine primary neurons or PC12 cells. Assess neuroprotection via:

  • Oxidative stress markers: ROS quantification (DCFH-DA assay).
  • Apoptosis: Caspase-3/7 activity assays.
  • Synaptic plasticity: Western blot for BDNF or CREB .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported IC₅₀ values across studies (e.g., variability in cancer cell lines)?

Methodological Answer: Discrepancies arise from differences in cell culture conditions (e.g., serum concentration, passage number) or assay protocols. To standardize:

  • Use identical cell lines (e.g., ATCC-validated MCF-7).
  • Pre-treat cells with antioxidants if studying ROS-mediated cytotoxicity.
  • Validate results with orthogonal assays (e.g., clonogenic survival alongside viability) .

Q. What experimental designs are recommended for studying the synergistic effects of this compound with chemotherapeutics like paclitaxel?

Methodological Answer:

  • Dose-response matrix: Combine this compound with paclitaxel at varying ratios (e.g., 1:1 to 1:10).
  • Mechanistic validation: Assess NF-κB inactivation (e.g., p65 nuclear translocation via immunofluorescence) and apoptosis (Annexin V/PI flow cytometry).
  • Statistical analysis: Calculate combination indices (CI) using CompuSyn software .

Q. How can ROS production via NADPH oxidase be conclusively linked to this compound-induced apoptosis in ovarian cancer cells?

Methodological Answer:

  • Pharmacological inhibition: Treat cells with NADPH oxidase inhibitors (e.g., apocynin) and measure ROS (DHE staining) and apoptosis (TUNEL assay).
  • Genetic knockdown: Use siRNA targeting NOX isoforms (e.g., NOX4) and validate via qPCR/Western blot.
  • ROS scavengers: Co-treatment with NAC to confirm ROS-dependent apoptosis .

Q. What in vivo models and dosing protocols are optimal for evaluating the gastroprotective effects of this compound?

Methodological Answer:

  • Ethanol-induced gastric ulcers in mice: Administer this compound (1–10 mg/kg, oral) 1 hour before ethanol exposure.
  • Outcome measures: Macroscopic lesion scoring, histopathology (H&E), and mucosal glutathione levels.
  • Positive controls: Compare with omeprazole .

Data Analysis and Reproducibility

Q. How should researchers address batch-to-batch variability in natural product extracts containing this compound?

Methodological Answer:

  • Standardization: Quantify this compound via HPLC-PDA (λ = 280 nm) and normalize doses to active compound concentration.
  • Metabolomic profiling: Use LC-MS to identify co-extracted compounds (e.g., eugenol derivatives) that may modulate activity .

Q. What statistical methods are appropriate for analyzing dose-dependent effects in neuroprotection studies?

Methodological Answer:

  • Two-way ANOVA: For comparing multiple doses and time points.
  • Post-hoc tests: Tukey’s HSD for pairwise comparisons.
  • Dose-response modeling: Four-parameter logistic curves to estimate EC₅₀ values .

Controversies and Emerging Research

Q. Are the neuroprotective effects of this compound in Aβ models translatable to other neurodegenerative pathologies (e.g., Parkinson’s)?

Methodological Answer: Expand to α-synuclein models (e.g., SH-SY5Y cells with MPP+ toxicity). Assess mitochondrial respiration (Seahorse XF Analyzer) and autophagic flux (LC3-II/LC3-I ratio) to explore mechanisms beyond Aβ .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.